Cas no 3173-92-0 (1H-Benzimidazole-2-carbaldehyde oxime)

1H-Benzimidazole-2-carbaldehyde oxime is a versatile heterocyclic compound featuring a benzimidazole core functionalized with an oxime group at the 2-position. This structural motif imparts reactivity useful in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and coordination chemistry. The oxime group offers chelating properties, enabling metal complexation, while the benzimidazole scaffold contributes to biological activity, making it valuable in medicinal chemistry research. Its stability and synthetic accessibility enhance its utility in developing novel compounds. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
1H-Benzimidazole-2-carbaldehyde oxime structure
3173-92-0 structure
Product name:1H-Benzimidazole-2-carbaldehyde oxime
CAS No:3173-92-0
MF:C8H7N3O
MW:161.160681009293
MDL:MFCD00757465
CID:317749
PubChem ID:135478897

1H-Benzimidazole-2-carbaldehyde oxime Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxaldehyde,oxime
    • 2-(nitrosomethylidene)-1,3-dihydrobenzimidazole
    • 1H-Benzimidazol-2-carbaldehyd-oxim
    • 1H-benzimidazole-2-carbaldehyde-oxime
    • 1H-Benzoimidazole-2-carbaldehyde oxime
    • 2-Oximinomethyl-benzimidazol
    • Benzimidazol-2-carbaldehyd-oxim
    • Benzimidazol-2-carboxaldehydoxim
    • HMS1547L12
    • 1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE OXIME
    • DTXSID10415388
    • NSC-127555
    • 1H-Benzo[d]imidazole-2-carbaldehyde oxime
    • 3173-92-0
    • 1H-benzimidazole-2-carbaldehyde oxime
    • AKOS005535964
    • (NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
    • JGYPHAQVSRTBJA-WEVVVXLNSA-N
    • LS-07745
    • A911964
    • SCHEMBL6185354
    • Benzimidazole-2-aldoxime
    • NSC127555
    • 1H-Benzo[d]imidazole-2-carbaldehydeoxime
    • MFCD00757465
    • (E)-N-[(1H-1,3-benzodiazol-2-yl)methylidene]hydroxylamine
    • 1H-Benzimidazole-2-carbaldehyde oxime
    • MDL: MFCD00757465
    • Inchi: InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+
    • InChI Key: JGYPHAQVSRTBJA-WEVVVXLNSA-N
    • SMILES: O/N=C/C1=NC2=CC=CC=C2N1

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.3Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 61.27000
  • LogP: 1.37100

1H-Benzimidazole-2-carbaldehyde oxime Security Information

1H-Benzimidazole-2-carbaldehyde oxime Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Benzimidazole-2-carbaldehyde oxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H289750-500mg
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0
500mg
$ 600.00 2022-06-04
abcr
AB414526-500 mg
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0
500MG
€313.80 2023-01-21
TRC
H289750-100mg
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0
100mg
$ 185.00 2022-06-04
TRC
H289750-250mg
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0
250mg
$ 380.00 2022-06-04
abcr
AB414526-500mg
1H-Benzimidazole-2-carbaldehyde oxime; .
3173-92-0
500mg
€333.00 2025-02-13
abcr
AB414526-1g
1H-Benzimidazole-2-carbaldehyde oxime; .
3173-92-0
1g
€397.00 2025-02-13
A2B Chem LLC
AG01813-1g
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0 >95%
1g
$578.00 2024-04-20
Chemenu
CM516982-1g
1H-Benzo[d]imidazole-2-carbaldehyde oxime
3173-92-0 97%
1g
$352 2023-02-02
abcr
AB414526-1 g
1H-Benzimidazole-2-carbaldehyde oxime
3173-92-0
1 g
€406.00 2023-07-19
Key Organics Ltd
LS-07745-1G
(E)-N-[(1H-1,3-benzodiazol-2-yl)methylidene]hydroxylamine
3173-92-0 >95%
1g
£397.00 2025-02-08

Additional information on 1H-Benzimidazole-2-carbaldehyde oxime

Introduction to 1H-Benzimidazole-2-carbaldehyde oxime (CAS No. 3173-92-0)

1H-Benzimidazole-2-carbaldehyde oxime, identified by the Chemical Abstracts Service Number (CAS No.) 3173-92-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde oxime derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The benzimidazole core, a prominent scaffold in numerous bioactive molecules, combined with the aldehyde and oxime functional groups, endows this compound with unique reactivity and biological properties. In recent years, advancements in synthetic methodologies and an increasing emphasis on structure-activity relationships have positioned 1H-Benzimidazole-2-carbaldehyde oxime as a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 1H-Benzimidazole-2-carbaldehyde oxime consists of a benzimidazole ring system substituted at the 2-position with an aldehyde group and an oxime moiety. The presence of these functional groups allows for diverse chemical transformations, making it a useful building block for constructing more complex molecules. The benzimidazole moiety is known for its stability and its ability to form hydrogen bonds, which is critical for interactions with biological targets such as enzymes and receptors. The aldehyde group serves as a site for condensation reactions, while the oxime functionality can participate in coordination chemistry or undergo further derivatization to introduce additional pharmacophores.

Recent research has highlighted the importance of benzimidazole derivatives in drug discovery. For instance, studies have demonstrated that modifications at the 2-position of the benzimidazole ring can significantly influence the binding affinity and selectivity of compounds targeting protein kinases and other enzymes involved in cancer metabolism. The oxime group, while less commonly explored than other functional groups in benzimidazole derivatives, has shown promise in enhancing solubility and bioavailability of drug candidates. This combination of features makes 1H-Benzimidazole-2-carbaldehyde oxime an attractive candidate for further investigation.

In terms of synthetic applications, 1H-Benzimidazole-2-carbaldehyde oxime can be synthesized through various pathways, including condensation reactions between o-phenylenediamine derivatives and carbonyl compounds, followed by oxidation and subsequent conversion to the oxime. Modern synthetic approaches often leverage transition-metal catalysis to improve yields and reduce reaction times. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the benzimidazole ring with high precision. These advances in synthetic methodology have enabled chemists to access a broader range of derivatives more efficiently.

The pharmacological potential of 1H-Benzimidazole-2-carbaldehyde oxime has been explored in several contexts. One notable area of interest is its role as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. By designing analogs of 1H-Benzimidazole-2-carbaldehyde oxime, researchers aim to develop selective kinase inhibitors that can modulate these pathways without affecting other cellular processes. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against specific kinases, suggesting their therapeutic potential.

Another area where 1H-Benzimidazole-2-carbaldehyde oxime has been investigated is in the development of antimicrobial agents. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antimicrobial compounds. The structural features of benzimidazole derivatives make them suitable candidates for interacting with bacterial enzymes or cell wall components. The aldehyde and oxime groups provide multiple sites for functionalization, allowing chemists to tailor the properties of these compounds for optimal antimicrobial activity. Early studies have indicated that certain derivatives derived from 1H-Benzimidazole-2-carbaldehyde oxime exhibit promising antimicrobial properties against resistant bacterial strains.

The use of computational methods has also played a crucial role in understanding the behavior of 1H-Benzimidazole-2-carbaldehyde oxime and its derivatives. Molecular modeling techniques allow researchers to predict how these compounds interact with biological targets at the atomic level. This information can guide the design of more effective drug candidates by identifying key structural features that enhance binding affinity or selectivity. Additionally, computational studies can help optimize synthetic routes by predicting reaction outcomes before experimental trials are conducted.

In conclusion, 1H-Benzimidazole-2-carbaldehyde oxime (CAS No. 3173-92-0) represents a promising compound with diverse applications in pharmaceutical chemistry and medicinal biology. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. Advances in synthetic methodologies, coupled with an increasing understanding of its pharmacological properties, position this compound as a cornerstone in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:3173-92-0)1H-Benzimidazole-2-carbaldehyde oxime
A911964
Purity:99%/99%
Quantity:500mg/1g
Price ($):197.0/235.0